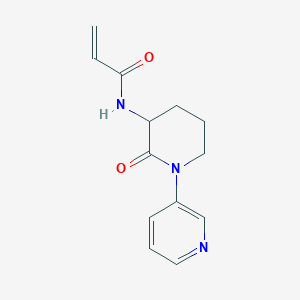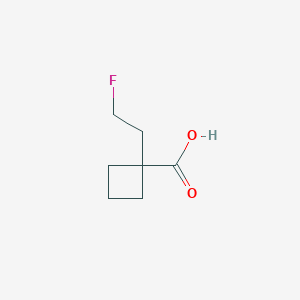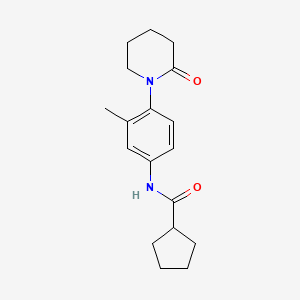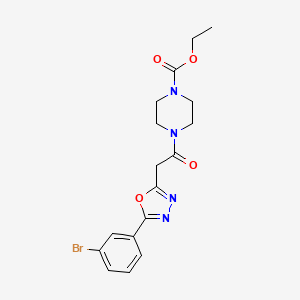![molecular formula C24H22Cl2F3NO2S B2485473 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone CAS No. 672949-09-6](/img/structure/B2485473.png)
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyridinone derivatives often involves multi-step reactions, starting from basic pyridinone frameworks and incorporating various functional groups through substitution reactions. While specific details on the synthesis of this compound are not directly available, studies on similar pyridinones, like the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone, indicate the involvement of catalytic amounts of piperidine in ethanolic solutions or reactions with benzylidenemalononitriles to achieve the desired functionalization (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Molecular structure analysis, especially through single crystal X-ray diffraction, offers deep insights into the geometrical configuration, bond lengths, and angles of complex molecules. For compounds similar to the one , studies have reported on the crystalline structures, indicating monoclinic or orthorhombic space groups with detailed metrics on cell dimensions and hydrogen bonding patterns (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
Pyridinones undergo various chemical reactions, including condensation with aromatic aldehydes, cyclization, and complex formation with metal ions, depending on their substituents. These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, can vary significantly based on their molecular structure and substituents. For instance, the presence of sulfanyl groups and pyridinone rings contributes to specific intermolecular interactions, affecting their solid-state properties and solubility in various solvents (Lennartson & McKenzie, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and nucleophiles, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown that the interaction with acids can lead to unexpected rearrangements, highlighting the complex chemistry of pyridinone derivatives (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Properties
- A study discusses the structural properties of various 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinones and their hydrochloride salts, highlighting their geometric features, resonance forms, and implications for their chemical behavior (Xiao et al., 1993).
Synthesis and Chemical Reactions
- Research on the synthesis of lipophilic 3-hydroxy-2-methyl-4-pyridinone derivatives emphasizes their strong chelation properties with Fe(III), indicating potential applications in fields such as metal ion chelation or coordination chemistry (Liu, Miller, & Bruenger, 1995).
- A study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone provides insights into novel chemical pathways and the formation of complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).
Biological and Therapeutic Potential
- Compounds designed for sequestering, redistributing, or removing metal ions are being explored as therapeutic agents in neurodegenerative diseases, such as Alzheimer's. A study discusses multifunctional 3-hydroxy-4-(1H)-pyridinone pro-ligands, demonstrating their potential in targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
- A study on lipophilic coordination compounds involving aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones suggests applications in fields such as inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3NO2S/c1-23(2,33-13-15-4-3-5-17(10-15)24(27,28)29)14-30-9-8-21(31)19(22(30)32)11-16-6-7-18(25)12-20(16)26/h3-10,12,31H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHGXTVKACTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC(=C(C1=O)CC2=C(C=C(C=C2)Cl)Cl)O)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)




![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)




![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)